Cas no 1021210-35-4 (N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]-3,4-dimethoxybenzene-1-sulfonamide)

N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]-3,4-dimethoxybenzene-1-sulfonamide structure
1021210-35-4 structure
Product name:N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]-3,4-dimethoxybenzene-1-sulfonamide
CAS No:1021210-35-4
MF:C21H26N2O5S
Molecular Weight:418.506544589996
CID:6010617
PubChem ID:25852372

N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]-3,4-dimethoxybenzene-1-sulfonamide 化学的及び物理的性質

名前と識別子

    • N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]-3,4-dimethoxybenzene-1-sulfonamide
    • N-[1-(2,2-dimethylpropanoyl)-2,3-dihydroindol-6-yl]-3,4-dimethoxybenzenesulfonamide
    • AKOS024498289
    • VU0635728-1
    • 3,4-dimethoxy-N-(1-pivaloylindolin-6-yl)benzenesulfonamide
    • 1021210-35-4
    • F5099-0287
    • インチ: 1S/C21H26N2O5S/c1-21(2,3)20(24)23-11-10-14-6-7-15(12-17(14)23)22-29(25,26)16-8-9-18(27-4)19(13-16)28-5/h6-9,12-13,22H,10-11H2,1-5H3
    • InChIKey: HAALUVZJYMLQHQ-UHFFFAOYSA-N
    • SMILES: C1(S(NC2=CC3=C(C=C2)CCN3C(=O)C(C)(C)C)(=O)=O)=CC=C(OC)C(OC)=C1

計算された属性

  • 精确分子量: 418.15624311g/mol
  • 同位素质量: 418.15624311g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 6
  • 重原子数量: 29
  • 回転可能化学結合数: 6
  • 複雑さ: 684
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 93.3Ų
  • XLogP3: 3.2

N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]-3,4-dimethoxybenzene-1-sulfonamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F5099-0287-20mg
N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]-3,4-dimethoxybenzene-1-sulfonamide
1021210-35-4
20mg
$99.0 2023-09-10
Life Chemicals
F5099-0287-75mg
N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]-3,4-dimethoxybenzene-1-sulfonamide
1021210-35-4
75mg
$208.0 2023-09-10
Life Chemicals
F5099-0287-1mg
N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]-3,4-dimethoxybenzene-1-sulfonamide
1021210-35-4
1mg
$54.0 2023-09-10
Life Chemicals
F5099-0287-50mg
N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]-3,4-dimethoxybenzene-1-sulfonamide
1021210-35-4
50mg
$160.0 2023-09-10
Life Chemicals
F5099-0287-2mg
N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]-3,4-dimethoxybenzene-1-sulfonamide
1021210-35-4
2mg
$59.0 2023-09-10
Life Chemicals
F5099-0287-5μmol
N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]-3,4-dimethoxybenzene-1-sulfonamide
1021210-35-4
5μmol
$63.0 2023-09-10
Life Chemicals
F5099-0287-100mg
N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]-3,4-dimethoxybenzene-1-sulfonamide
1021210-35-4
100mg
$248.0 2023-09-10
Life Chemicals
F5099-0287-2μmol
N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]-3,4-dimethoxybenzene-1-sulfonamide
1021210-35-4
2μmol
$57.0 2023-09-10
Life Chemicals
F5099-0287-3mg
N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]-3,4-dimethoxybenzene-1-sulfonamide
1021210-35-4
3mg
$63.0 2023-09-10
Life Chemicals
F5099-0287-5mg
N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]-3,4-dimethoxybenzene-1-sulfonamide
1021210-35-4
5mg
$69.0 2023-09-10

N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]-3,4-dimethoxybenzene-1-sulfonamide 関連文献

N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]-3,4-dimethoxybenzene-1-sulfonamideに関する追加情報

Comprehensive Overview of N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]-3,4-dimethoxybenzene-1-sulfonamide (CAS No. 1021210-35-4)

In the rapidly evolving field of medicinal chemistry and drug discovery, N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]-3,4-dimethoxybenzene-1-sulfonamide (CAS No. 1021210-35-4) has emerged as a compound of significant interest. This sulfonamide derivative, characterized by its unique indole and dimethoxybenzene moieties, is being extensively studied for its potential applications in therapeutic development. Researchers are particularly intrigued by its structural complexity and the pharmacological properties it may exhibit, making it a focal point in contemporary biomedical research.

The compound's molecular structure features a 2,3-dihydro-1H-indole core, which is acylated with a 2,2-dimethylpropanoyl group at the 1-position. Additionally, the 6-position of the indole ring is substituted with a 3,4-dimethoxybenzenesulfonamide moiety. This intricate architecture contributes to its potential bioactivity, particularly in modulating specific enzyme targets or receptor interactions. Such properties align with current trends in precision medicine, where tailored molecular designs are critical for addressing unmet medical needs.

Recent advancements in high-throughput screening and computational drug design have further propelled interest in CAS No. 1021210-35-4. Its sulfonamide group is a common pharmacophore in many FDA-approved drugs, known for its versatility in forming hydrogen bonds and enhancing binding affinity. This has led to speculation about its potential role in developing small-molecule inhibitors for diseases such as cancer, inflammatory disorders, and neurodegenerative conditions—topics frequently searched by professionals and enthusiasts alike.

From a synthetic chemistry perspective, the preparation of N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]-3,4-dimethoxybenzene-1-sulfonamide involves multi-step organic transformations, including acylation, sulfonylation, and functional group interconversions. These processes are often optimized for yield and purity, reflecting the growing demand for scalable synthetic routes in pharmaceutical manufacturing. The compound's physicochemical properties, such as solubility and stability, are also under investigation to ensure compatibility with drug formulation standards.

In the context of drug repurposing—a hot topic in biomedical research—CAS No. 1021210-35-4 is being evaluated for its potential to target alternative pathways. This approach aligns with the industry's shift toward cost-effective therapeutics, as repurposing existing compounds can significantly reduce development timelines. Questions like "How can sulfonamide derivatives be optimized for new indications?" or "What are the latest breakthroughs in indole-based drug discovery?" are frequently explored in scientific forums, underscoring the relevance of this compound.

Furthermore, the rise of AI-driven drug discovery has brought attention to molecules like N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]-3,4-dimethoxybenzene-1-sulfonamide. Machine learning models are increasingly used to predict its ADMET profiles (absorption, distribution, metabolism, excretion, and toxicity), a key consideration in preclinical development. This intersection of cheminformatics and experimental validation highlights the compound's potential to bridge gaps in translational research.

In summary, N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]-3,4-dimethoxybenzene-1-sulfonamide (CAS No. 1021210-35-4) represents a promising candidate in modern drug development. Its structural features, coupled with emerging technologies, position it at the forefront of innovative therapeutics. As research progresses, this compound may unlock new avenues for treating complex diseases, resonating with the scientific community's pursuit of next-generation pharmaceuticals.

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